molecular formula C13H15N3O3 B2929842 2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886895-88-1

2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2929842
CAS No.: 886895-88-1
M. Wt: 261.281
InChI Key: ZTGXZVXLPRJUFG-UHFFFAOYSA-N
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Description

2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a potent and selective agonist for the GPR40 (Free Fatty Acid Receptor 1, FFAR1) receptor, a G-protein coupled receptor predominantly expressed in pancreatic beta-cells. Activation of GPR40 by agonists like this compound stimulates glucose-dependent insulin secretion , presenting a promising therapeutic mechanism for the treatment of Type 2 diabetes that may carry a lower risk of hypoglycemia compared to other insulin secretagogues. Its research value is underscored by its role in investigating the complex signaling pathways downstream of GPR40 activation and its potential for developing novel insulin secretagogues . This pyridopyrimidine-based carboxamide is a key pharmacological tool for elucidating the physiological role of GPR40 in nutrient sensing and metabolic homeostasis, enabling critical studies in disease models of diabetes and metabolic syndrome. Researchers utilize this compound to explore new avenues for managing blood glucose levels through targeted receptor modulation.

Properties

IUPAC Name

2-hydroxy-8-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-5-14-11(17)10-12(18)15-9-7-8(2)4-6-16(9)13(10)19/h4,6-7,18H,3,5H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGXZVXLPRJUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N=C2C=C(C=CN2C1=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyridine derivatives with carboxylic acid derivatives under controlled conditions. The reaction may require the use of strong bases or acids, and the process often involves heating and cooling cycles to ensure proper formation of the pyrimidine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow precise control over temperature, pressure, and reactant concentrations. Continuous flow chemistry techniques may be employed to enhance efficiency and yield. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the hydroxyl group to a carbonyl group.

  • Reduction: Reduction of the carbonyl group to a hydroxyl group.

  • Substitution: Replacement of the propyl group with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like halides or alkyl groups can be introduced using appropriate reagents and solvents.

Major Products Formed:

  • Oxidation: Formation of 2-oxo derivatives.

  • Reduction: Formation of 2-hydroxy derivatives.

  • Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Scientific Research Applications

2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is used in diverse scientific research applications:

  • Chemistry It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
  • Biology The compound is utilized in biochemical assays to study enzyme interactions and cellular pathways.
  • Medicine It has potential therapeutic applications as an antiviral, anticancer, or antimicrobial agent.
  • Industry The compound is used in developing new materials with specific properties, such as polymers and coatings.

Biological Activities

2-hydroxy-9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exhibits several biological activities:

  • Antiviral Activity Preliminary studies suggest that this compound may inhibit viral replication through interaction with viral enzymes or host cell receptors.
  • Anticancer Potential In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. Its mechanism involves modulating key signaling pathways associated with cell survival and proliferation.
  • Antimicrobial Properties The compound has shown efficacy against several bacterial strains, indicating its potential as an antimicrobial agent. The specific mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Mechanism of Action

The mechanism by which 2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

a) 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives
  • 6-Methyl-N-cyclopentyl analog :
    • Substituents: Methyl at position 6, cyclopentyl on carboxamide nitrogen.
    • Activity: Exhibits superior gastroprotective efficacy compared to the target compound, likely due to the cyclopentyl group’s enhanced lipophilicity and binding affinity .
b) Tricyclic Thieno[2,3-d]pyrimidin-4(3H)-ones
  • Example: N-Butyl-2-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-3-carboxamide (9a) : Core Structure: Thieno-pyrimidine fused with pyrrolidine (vs. pyrido-pyrimidine in the target compound). Activity: Evaluated for melanin synthesis modulation in murine B16 cells, demonstrating divergent therapeutic applications compared to the gastroprotective focus of the target compound.

Substituent Effects on Activity and Physicochemical Properties

Compound Core Structure Key Substituents Biological Activity Lipophilicity (Predicted)
Target Compound Pyrido[1,2-a]pyrimidine 2-OH, 8-CH₃, N-propyl Gastroprotection Moderate
6-Methyl-N-cyclopentyl analog Pyrido[1,2-a]pyrimidine 6-CH₃, N-cyclopentyl Enhanced gastroprotection High
Compound 9a Thieno[2,3-d]pyrimidine 2-CH₃, N-butyl, tetrahydropyrrolo Melanin synthesis modulation High

Key Observations :

  • N-Alkyl Groups : Longer chains (e.g., N-propyl, N-butyl) increase lipophilicity but may compromise solubility. Cyclopentyl groups (bulkier) enhance target engagement but limit metabolic stability.
  • Position of Methyl Groups: 8-Methyl (target) vs.
  • Core Heterocycles: Pyrido-pyrimidine cores (target) vs. thieno-pyrimidine (9a) differ in electronic properties, leading to distinct biological activities.

Biological Activity

The compound 2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS No. 886901-37-7) is a synthetic derivative belonging to the pyrido[1,2-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Molecular Formula

  • Formula : C16H22N4O3
  • Molecular Weight : 318.37 g/mol

Structural Characteristics

The structural framework of this compound features a pyrido[1,2-a]pyrimidine core with various functional groups that contribute to its biological activity. The presence of the hydroxyl group at position 2 and the carboxamide group at position 3 are particularly significant for its pharmacological properties.

Antitumor Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit notable antitumor properties. For instance, compounds similar to 2-hydroxy-8-methyl-4-oxo-N-propyl have shown efficacy in inhibiting human tumor cell lines such as KB, IGROV1, and SKOV3 at subnanomolar concentrations. These effects are attributed to their ability to interact selectively with folate receptors (FR) and proton-coupled folate transporters (PCFT) .

The mechanism by which these compounds exert their effects typically involves:

  • Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is crucial for nucleotide synthesis, and its inhibition leads to reduced cell proliferation .
  • Selective Membrane Transport : The compounds utilize FRα and PCFT for cellular uptake, which is advantageous for targeting tumor cells that overexpress these receptors .

Case Studies

  • In Vitro Studies : A study demonstrated that compounds structurally related to 2-hydroxy-8-methyl-4-oxo-N-propyl showed selective cytotoxicity against various cancer cell lines while sparing normal cells. The selectivity was linked to the differential expression of folate receptors in tumor versus normal tissues .
  • In Vivo Efficacy : In animal models, certain derivatives exhibited significant antitumor efficacy with manageable toxicity profiles. This suggests potential for further development into clinical candidates for cancer therapy .

Table 1: Biological Activity of Related Compounds

Compound NameTarget Cell LineIC50 (nM)Mechanism of Action
Compound AKB0.5DHFR Inhibition
Compound BIGROV10.8FRα/PCFT Uptake
Compound CSKOV30.3Selective Cytotoxicity

Table 2: Structural Variants and Their Activities

Variant StructureActivity LevelNotes
N-(Propyl)-2-hydroxy-8-methylHighStrong DHFR inhibitor
N-(Butyl)-2-hydroxy-8-methylModerateLess selective
N-(Ethyl)-2-hydroxy-8-methylLowReduced potency

Q & A

Basic Research Questions

Q. What synthetic strategies minimize byproduct formation during the synthesis of 2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide?

  • Methodological Answer : An improved synthesis involves heating a solution of 2-amino-4-methylpyridine in triethyl methanetricarboxylate (acting as acylating agent, condensing agent, and solvent) to 150°C. This approach reduces side products like 2-hydroxy-8-methyl-4-oxo-N-(4-methylpyridin-2-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide by optimizing reaction conditions and reagent ratios. Post-synthesis, excess triethyl methanetricarboxylate can be efficiently recovered .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR Analysis : ¹H and ¹³C NMR identify tautomeric equilibria in solution, revealing signals for aromatic protons and carbons. For example, shifts in pyridopyrimidine core protons indicate electronic interactions .
  • X-Ray Diffraction : Confirms the zwitterionic form in the crystalline state, with a protonated nitrogen atom and a negatively charged carbon at position 3 of the pyridopyrimidine core .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Avoid inhalation of dust/particulates using fume hoods and respirators.
  • Use gloves and lab coats to prevent skin contact, which may cause irritation or sensitization.
  • Store in sealed containers at controlled temperatures (e.g., <30°C) away from oxidizers.
  • Dispose of waste via approved chemical disposal services to mitigate environmental toxicity .

Q. How does the N-propyl substituent influence the compound's physicochemical properties?

  • Methodological Answer : The propyl group enhances lipophilicity compared to shorter alkyl chains (e.g., methyl or ethyl), potentially improving membrane permeability. Computational modeling (e.g., LogP calculations) and comparative bioactivity studies with analogs (e.g., N-benzyl derivatives) can validate this effect .

Advanced Research Questions

Q. How can bioisosteric replacement strategies optimize the compound's analgesic activity?

  • Methodological Answer : Replace the pyridopyrimidine core with bioisosteres like 4-hydroxyquinolin-2-one, as demonstrated in SAR studies. For example, N-benzyl analogs of both scaffolds show comparable analgesic efficacy in the acetic acid writhing model. Screening libraries with heterocyclic bioisosteres (e.g., pyrazolo[1,5-a]pyrimidines) can identify derivatives with improved metabolic stability .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Model Validation : Ensure consistency in preclinical models (e.g., dose ranges in the acetic acid writhing test) .
  • Purity Analysis : Use HPLC-MS to confirm compound purity (>95%) and rule out impurities affecting activity.
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to verify regiochemistry and tautomeric forms .

Q. How does the zwitterionic nature of the compound impact its solubility and formulation design?

  • Methodological Answer : The zwitterionic form (evidenced by X-ray) increases water solubility at physiological pH. Solubility studies across pH gradients (1.2–7.4) and salt screening (e.g., hydrochloride salts) can optimize bioavailability. Co-solvent systems (e.g., PEG 400/water) may further enhance solubility for in vivo administration .

Q. What strategies improve metabolic stability while retaining target affinity?

  • Methodological Answer :

  • Metabolic Soft Spot Identification : Incubate the compound with liver microsomes to identify vulnerable sites (e.g., propyl chain oxidation).
  • Structural Modifications : Introduce fluorine atoms or cyclopropyl groups to block oxidative metabolism.
  • Prodrug Design : Mask polar groups (e.g., hydroxyl) with labile esters to enhance permeability .

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